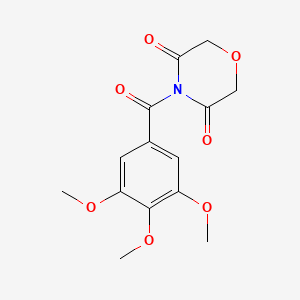
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- is a chemical compound with the molecular formula C14H15NO7 It is a derivative of morpholine, featuring a 3,4,5-trimethoxybenzoyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of morpholine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 3,4,5-trimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine-3,5-dione: A structurally similar compound with different substituents.
4-(3,4,5-Trimethoxybenzoyl)morpholine: Lacks the dioxo groups present in the target compound.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the benzoyl group.
Uniqueness
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of both the 3,4,5-trimethoxybenzoyl group and the dioxo groups on the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63868-64-4 |
|---|---|
Formule moléculaire |
C14H15NO7 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
4-(3,4,5-trimethoxybenzoyl)morpholine-3,5-dione |
InChI |
InChI=1S/C14H15NO7/c1-19-9-4-8(5-10(20-2)13(9)21-3)14(18)15-11(16)6-22-7-12(15)17/h4-5H,6-7H2,1-3H3 |
Clé InChI |
SXBYDKRBTYZLAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)COCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)

![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)
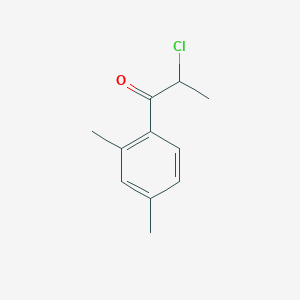
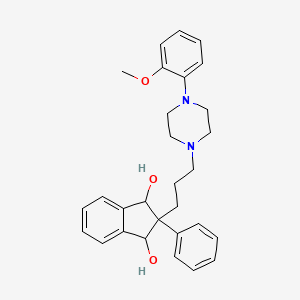
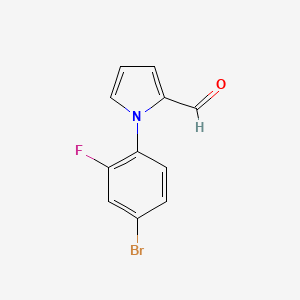
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)

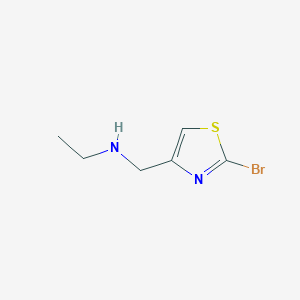
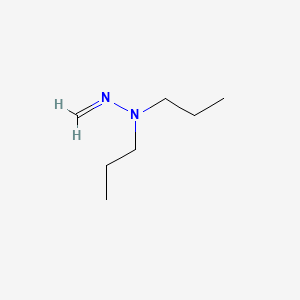
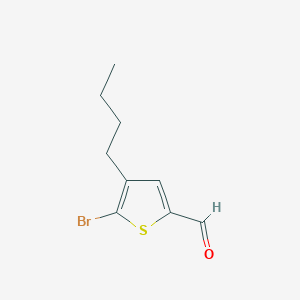
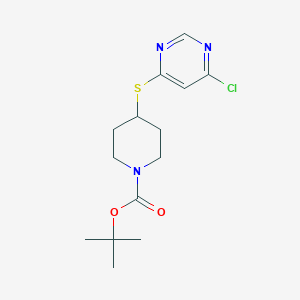

![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
